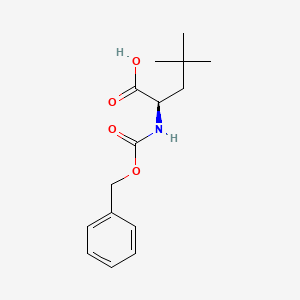
Z-D-Ala(tBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Ala(tBu)-OH: N-[(benzyloxy)carbonyl]-D-alanine tert-butyl ester , is a derivative of the amino acid D-alanine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-alanine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms the N-[(benzyloxy)carbonyl]-D-alanine.
Esterification: The carboxyl group of the protected D-alanine is then esterified by reacting it with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Z-D-Ala(tBu)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is similar to the laboratory synthesis but scaled up to produce larger quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Z-D-Ala(tBu)-OH can undergo hydrolysis to remove the tert-butyl ester group, yielding N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenation in the presence of a palladium catalyst, yielding D-alanine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas and a palladium on carbon (Pd/C) catalyst are commonly used for the removal of the Cbz group.
Major Products:
Hydrolysis: N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: D-alanine.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-D-Ala(tBu)-OH is widely used in the synthesis of peptides, where it serves as a protected form of D-alanine, preventing unwanted side reactions.
Biology:
Enzyme Studies: It is used in studies involving enzymes that interact with D-alanine, such as D-alanine racemase.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, where the protection of functional groups is crucial for the synthesis of complex molecules.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
Mechanism:
Protection: The benzyloxycarbonyl (Cbz) group protects the amino group of D-alanine, preventing it from reacting during peptide synthesis.
Esterification: The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites.
Molecular Targets and Pathways:
Enzyme Interaction: Z-D-Ala(tBu)-OH can interact with enzymes that recognize D-alanine, serving as a substrate or inhibitor in biochemical studies.
Comparaison Avec Des Composés Similaires
N-[(benzyloxy)carbonyl]-L-alanine tert-butyl ester: Similar in structure but contains L-alanine instead of D-alanine.
N-[(benzyloxy)carbonyl]-D-alanine methyl ester: Similar but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
Stereochemistry: The D-alanine configuration makes Z-D-Ala(tBu)-OH unique compared to its L-alanine counterpart.
Protective Groups: The combination of Cbz and tert-butyl ester groups provides dual protection, making it highly useful in peptide synthesis.
Propriétés
IUPAC Name |
(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUWUDYYMENSJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
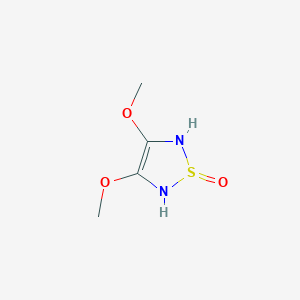
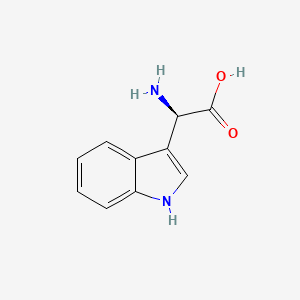
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)

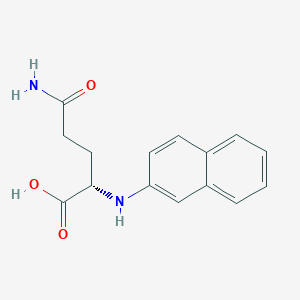
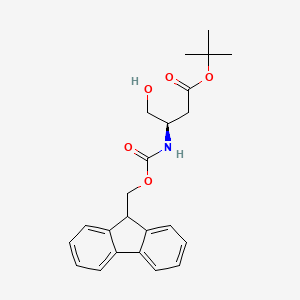
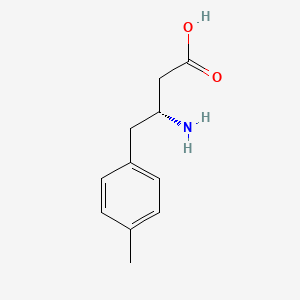
![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)
![(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid](/img/structure/B8073971.png)

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)
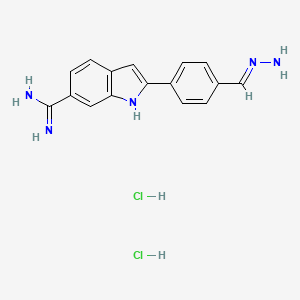
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)
